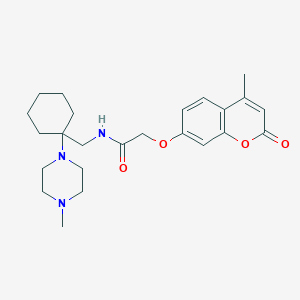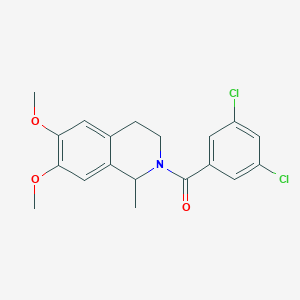![molecular formula C23H19N3O4S B265072 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265072.png)
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as ETP-46321, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP) and has been shown to have promising results in preclinical studies.
Scientific Research Applications
ETP-46321 has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. PARP inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as breast, ovarian, and prostate cancers. ETP-46321 has shown promising results in preclinical studies, particularly in combination with other chemotherapeutic agents. It has also been studied for its potential applications in other diseases, such as inflammatory bowel disease and stroke.
Mechanism of Action
ETP-46321 is a small molecule inhibitor that targets the enzyme PARP. PARP is involved in the repair of DNA damage, particularly single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. ETP-46321 has been shown to be a potent inhibitor of PARP, with an IC50 value of less than 10 nM.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of other chemotherapeutic agents. In addition, ETP-46321 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of ETP-46321.
Advantages and Limitations for Lab Experiments
One of the main advantages of ETP-46321 is its potency as a PARP inhibitor. It has been shown to be more potent than other PARP inhibitors, such as olaparib and rucaparib. In addition, ETP-46321 has been shown to be effective in combination with other chemotherapeutic agents, which may enhance its therapeutic potential. However, one limitation of ETP-46321 is its low solubility, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of ETP-46321. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential applications in other diseases, such as stroke and neurodegenerative disorders. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of ETP-46321, particularly in combination with other chemotherapeutic agents.
Synthesis Methods
The synthesis of ETP-46321 involves several steps, starting from commercially available starting materials. The key step is the formation of the chromeno[2,3-c]pyrrole-3,9-dione core, which is achieved through a multistep reaction sequence. The final step involves the introduction of the 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl substituents, which is achieved through a coupling reaction. The overall yield of the synthesis is around 10%, and the purity of the final compound is typically greater than 95%.
properties
Product Name |
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
Molecular Formula |
C23H19N3O4S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O4S/c1-4-17-24-25-23(31-17)26-19(13-7-5-6-8-15(13)29-3)18-20(27)14-11-12(2)9-10-16(14)30-21(18)22(26)28/h5-11,19H,4H2,1-3H3 |
InChI Key |
GSSFYRBLYHRGEZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
Canonical SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,4-Dichlorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B264996.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B265001.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265067.png)
![1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265074.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265077.png)
![methyl 4-({2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265080.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265081.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265085.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)